4-Ethoxy-3-methylbenzoic acid
Overview
Description
4-Ethoxy-3-methylbenzoic acid is a chemical compound with the molecular weight of 180.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is1S/C10H12O3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 180.2 .Scientific Research Applications
Environmental Science and Human Exposure
One study focused on the environmental presence and human exposure to parabens, compounds related to 4-Ethoxy-3-methylbenzoic acid due to their shared benzoic acid structure. Parabens are used as preservatives in many consumer products, and their ubiquity raises concerns about potential health effects. The study by Ye et al. (2008) developed a sensitive method for measuring concentrations of parabens and other environmental phenols in human milk, indicating a route of exposure to infants. This research highlights the importance of monitoring and understanding the environmental persistence and human exposure pathways of chemical compounds like this compound derivatives (Ye et al., 2008).
Pharmacology and Toxicology
In the context of pharmacology and toxicology, the effects of parabens, a group of chemicals related to this compound, have been studied. Parabens have been shown to promote adipogenesis in murine 3T3-L1 cells, indicating potential implications for obesity research. The study conducted by Hu et al. (2013) demonstrated the adipogenic potency of parabens, suggesting that these compounds, and possibly related structures like this compound, could influence fat cell development and metabolism (Hu et al., 2013).
Chemical Synthesis
Research into the chemical synthesis of compounds related to this compound includes developing efficient methods for producing intermediates for pharmaceutical applications. Salman et al. (2002) described an efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent. This work illustrates the relevance of this compound and its derivatives in the synthesis of medically important molecules (Salman et al., 2002).
Safety and Hazards
The safety information for 4-Ethoxy-3-methylbenzoic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing appropriate personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-3-methylbenzoic acid is foodborne pathogenic bacteria, with Pseudomonas aeruginosa being the most susceptible . The compound interacts with these bacteria, causing significant changes in their cellular processes.
Mode of Action
The compound’s interaction with its targets results in an increase in intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase . This suggests that the mechanism of action of this compound involves the induction of oxidative stress in the target pathogens .
Biochemical Pathways
The affected pathways primarily involve the generation of oxidative stress within the bacterial cells. This is evidenced by the increase in SOD, a key enzyme involved in the detoxification of reactive oxygen species .
Result of Action
The action of this compound leads to significant cellular effects in the target bacteria. Scanning electron microscopy analysis of treated pathogens showed swollen and distorted cells , indicating the compound’s potent antibacterial activity.
Biochemical Analysis
Biochemical Properties
4-Ethoxy-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as superoxide dismutase (SOD) and lactate dehydrogenase, leading to increased oxidative stress in certain bacterial cells . The interaction with these enzymes suggests that this compound may act as an inhibitor or modulator of enzyme activity, affecting the overall biochemical pathways within the cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound has been observed to cause significant oxidative stress, leading to cell wall damage and cell burst . Additionally, it influences cell signaling pathways and gene expression, particularly those related to stress response and metabolic processes. The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and disruption of normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind efficiently with virulent enzymes such as topoisomerase IV and SHV-2, exhibiting low binding energy values . These interactions suggest that the compound may inhibit the activity of these enzymes, leading to disruptions in DNA replication and repair processes. Additionally, the compound’s ability to increase oxidative stress within cells further contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in noticeable changes in cellular function and metabolism. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as superoxide dismutase and lactate dehydrogenase suggest its role in oxidative stress pathways . Additionally, its impact on metabolic pathways can lead to alterations in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
4-ethoxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBBASAAFCRUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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